![molecular formula C20H17N3O2S B11437478 N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11437478.png)
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a methyl group, and a phenyl group attached to an imidazo[2,1-b][1,3]thiazole core, which is further connected to a carboxamide group.
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:
Similar Compounds: Other derivatives include benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-9-6-10-16(11-15)25-2)26-20-22-17(12-23(13)20)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,21,24) |
InChI Key |
DHMVDFGLQVWRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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